![molecular formula C8H17ClN2O3S B1520456 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride CAS No. 1251923-71-3](/img/structure/B1520456.png)
2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
Overview
Description
“2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride” is a chemical compound with the CAS Number: 1251923-71-3 . It has a molecular weight of 256.75 . The compound is also known as WR-1065.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.75 . It is stored at room temperature . The physical form of the compound is oil .Scientific Research Applications
Mass Spectrometry and Analytical Chemistry
- The mass spectral behavior of similar compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by cleavage of acylamino substituents and hydroxyl radical elimination. This understanding aids in the analysis of 2-[acyl(alkyl)amino]oxazoles using deuterium-labeled compounds (Mallen, Cort, & Cockerill, 1979).
Biochemistry and Protein Research
- N-succinimidyl 3-(2-pyridyldithio)propionate, a heterobifunctional reagent, has been synthesized for protein thiolation and reversible protein-protein conjugation. This technique aids in the introduction of thiol groups into proteins like ribonuclease and gamma-globulin (Carlsson, Drevin, & Axén, 1978).
DNA Methylation and Cellular Research
- Studies on the methylation of DNA in mammalian cells by certain compounds have shown the influence of cellular thiol concentrations on methylation extent and identified guanine as a site of methylation (Lawley & Thatcher, 1970).
Antimicrobial Research
- Synthesized compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides have been tested for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Baranovskyi et al., 2018).
Enzyme Inhibition Studies
- Novel bi-heterocyclic propanamides have been synthesized and tested for their urease inhibitory potential, showing promising activity against this enzyme. Their cytotoxic behavior has also been assessed, indicating that they are less cytotoxic agents (Abbasi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-[(1,1-dioxothiolan-3-yl)methyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCDYLOUNSYSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCS(=O)(=O)C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





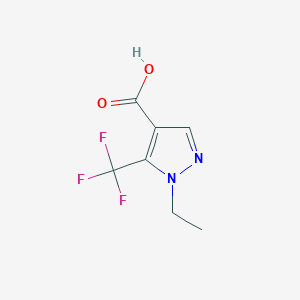


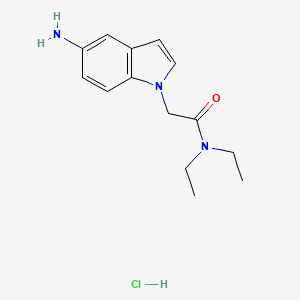
![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)
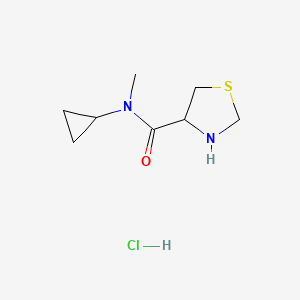
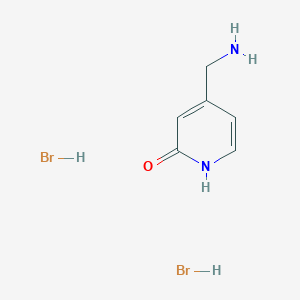

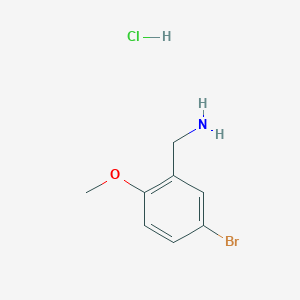
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)
